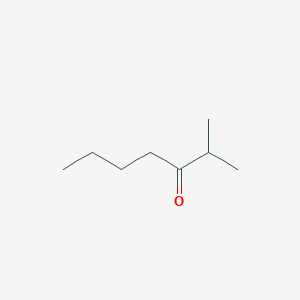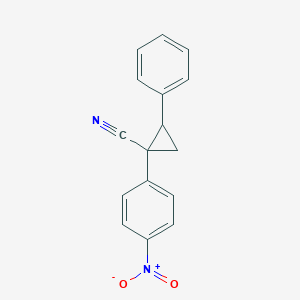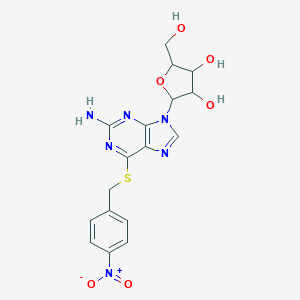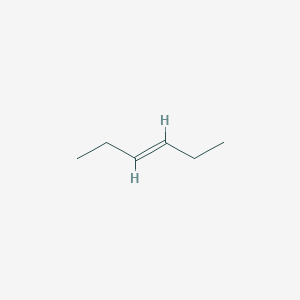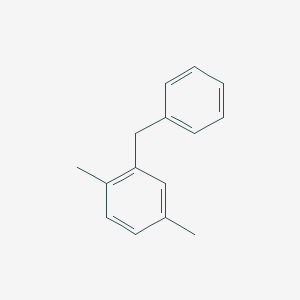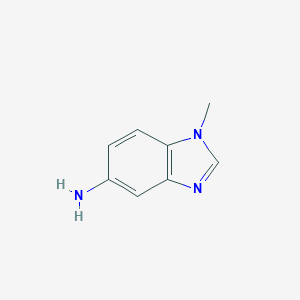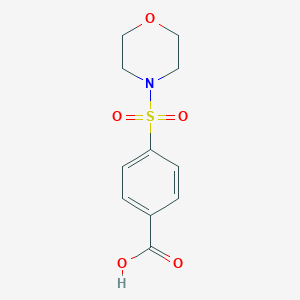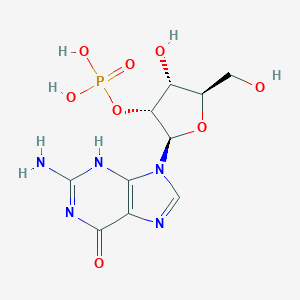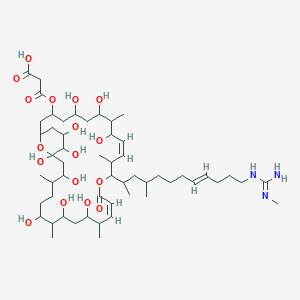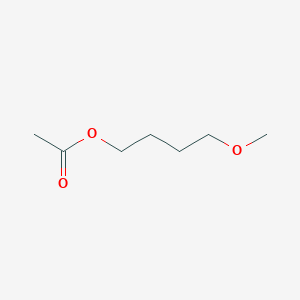![molecular formula C19H19ClN10O4S2 B077759 6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine CAS No. 14124-50-6](/img/structure/B77759.png)
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine is a fixed-dose combination medication used primarily to treat high blood pressure and edema (swelling). This combination is particularly beneficial for patients who develop low blood potassium (hypokalemia) when treated with hydrochlorothiazide alone . Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. Together, they help reduce the amount of water in the body by increasing urine flow, which helps lower blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triamterene: Triamterene is a pteridine derivative (2,4,7-triamino-6-phenylpteridine). It is synthesized through a series of chemical reactions involving the formation of the pteridine ring system.
Hydrochlorothiazide: Hydrochlorothiazide is a benzothiadiazine derivative (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-7-sulfonamide). It is synthesized through a series of reactions that involve the formation of the benzothiadiazine ring system.
Industrial Production Methods
The industrial production of triamterene and hydrochlorothiazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Triamterene can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Hydrochlorothiazide can undergo reduction reactions, although this is less common.
Substitution: Both compounds can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Catalysts: Palladium on carbon, platinum.
Major Products
Triamterene: Hydroxylated metabolites.
Hydrochlorothiazide: Reduced or substituted derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine have several scientific research applications:
Mecanismo De Acción
Triamterene works by blocking the epithelial sodium channel (ENaC) in the distal part of the nephron in the kidneys, reducing sodium reabsorption and increasing potassium retention . Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules, leading to increased excretion of sodium, water, potassium, and hydrogen ions . Together, these actions help lower blood pressure and reduce fluid retention .
Comparación Con Compuestos Similares
Similar Compounds
Amiloride: Another potassium-sparing diuretic that works similarly to triamterene by blocking ENaC.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.
Furosemide: A loop diuretic that acts on the ascending limb of the loop of Henle, leading to significant diuresis.
Uniqueness
6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine combination is unique due to its dual action of potassium-sparing and thiazide diuretic effects. This combination helps maintain potassium balance while effectively reducing blood pressure and fluid retention .
Propiedades
Número CAS |
14124-50-6 |
|---|---|
Fórmula molecular |
C19H19ClN10O4S2 |
Peso molecular |
551 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |
Clave InChI |
XZRKEDHJXXLVSK-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
SMILES canónico |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
| 14124-50-6 | |
Sinónimos |
Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


